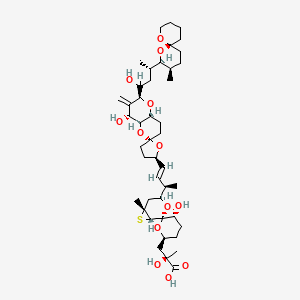
Acanthifolicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acanthifolicin is an okadaic acid derivative that has been shown top inhibit protein phosphatase 1 with an IC50= 20 nM (similar to that of okadaic acid at 19 nM).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Acanthifolicin has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies suggest that it induces apoptosis (programmed cell death) in tumor cells through the activation of intrinsic pathways. This property positions this compound as a potential lead compound for anticancer drug development.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.
Biochemical Research
This compound serves as a valuable tool in biochemical research for studying cellular signaling pathways and membrane dynamics due to its unique chemical structure. Its interactions with lipid bilayers provide insights into membrane fluidity and permeability.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Marine Drugs, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .
Case Study 2: Cytotoxicity Against Cancer Cells
A comprehensive study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values ranging from 15 to 25 µM, demonstrating significant anti-proliferative activity compared to control groups .
Case Study 3: Neuroprotection in Animal Models
In an experimental model of oxidative stress-induced neurotoxicity, this compound was administered to mice subjected to neurotoxic agents. Results indicated a marked reduction in neuronal cell death and improved behavioral outcomes, supporting its potential use in neuroprotective therapies .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
77739-71-0 |
|---|---|
Molekularformel |
C44H68O13S |
Molekulargewicht |
837.1 g/mol |
IUPAC-Name |
(2R)-3-[(1S,2S,2'S,4S,5'R,6R)-4-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-5'-hydroxy-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C44H68O13S/c1-24(32-23-41(6)38(58-41)44(55-32)33(46)12-11-29(54-44)22-40(5,50)39(48)49)9-10-28-14-18-43(53-28)19-15-31-37(57-43)34(47)27(4)36(52-31)30(45)21-26(3)35-25(2)13-17-42(56-35)16-7-8-20-51-42/h9-10,24-26,28-38,45-47,50H,4,7-8,11-23H2,1-3,5-6H3,(H,48,49)/b10-9+/t24-,25-,26+,28+,29+,30?,31-,32+,33-,34-,35+,36+,37-,38-,40-,41-,42+,43-,44+/m1/s1 |
InChI-Schlüssel |
PBZVIYIWLYRXNM-GPMIJPABSA-N |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |
Isomerische SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)CC([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6C[C@@]7([C@@H](S7)[C@@]8(O6)[C@@H](CC[C@H](O8)C[C@](C)(C(=O)O)O)O)C)O)O |
Kanonische SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acanthifolic acid acanthifolicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















